molecular formula C12H19F3N4O3 B6983623 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea

Cat. No.: B6983623
M. Wt: 324.30 g/mol
InChI Key: ZBCNYXIGZCFDNC-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N4O3/c1-7-16-8(19-22-7)10(2,3)17-9(20)18-11(4,6-21-5)12(13,14)15/h6H2,1-5H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCNYXIGZCFDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)(C)NC(=O)NC(C)(COC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under specific conditions . The subsequent steps include the introduction of the trifluoromethyl and methoxy groups, often through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and methoxy groups. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products depend on the specific reaction conditions but often involve modifications to the oxadiazole ring or the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and trifluoromethyl groups can enhance binding affinity and specificity, influencing molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and trifluoromethyl-containing molecules. Compared to these, 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-3-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and 2-(1,2,4-oxadiazol-5-yl)anilines .

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